molecular formula C18H23N3O2 B2401988 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1798545-32-0

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2401988
CAS No.: 1798545-32-0
M. Wt: 313.401
InChI Key: NCBQTKYQODSIHW-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of azepane, pyrazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Azepane Ring: Starting with a suitable precursor, such as 4-methoxyphenylamine, the azepane ring can be formed through cyclization reactions.

    Attachment of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction with a suitable pyrazole derivative.

    Final Coupling: The final step involves coupling the azepane and pyrazole intermediates through a carbonylation reaction to form the ethanone linkage.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens and organometallic compounds.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

    1-(3-(4-Methoxyphenyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(3-(4-Methoxyphenyl)morpholin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Contains a morpholine ring, offering different chemical properties.

Uniqueness: 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its azepane ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-17-8-6-15(7-9-17)16-5-2-3-11-20(13-16)18(22)14-21-12-4-10-19-21/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQTKYQODSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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